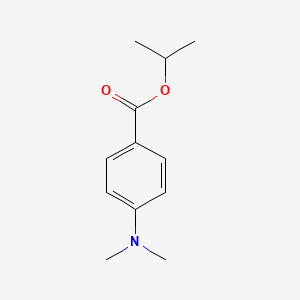
Propane-1,3-diylbis(phenylarsinic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-diylbis(phenylarsinic acid) is an organoarsenic compound characterized by the presence of two phenylarsinic acid groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diylbis(phenylarsinic acid) typically involves the reaction of phenylarsinic acid with a propane-1,3-diol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylarsinic acid, propane-1,3-diol, and appropriate catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of propane-1,3-diylbis(phenylarsinic acid) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-diylbis(phenylarsinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsenic atoms to lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) derivatives, while reduction can produce arsenic(III) compounds. Substitution reactions can result in various substituted phenylarsinic acid derivatives.
Scientific Research Applications
Propane-1,3-diylbis(phenylarsinic acid) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of propane-1,3-diylbis(phenylarsinic acid) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diylbis(diphenylphosphine sulfide): Similar structure but with phosphorus instead of arsenic.
1,3-Propanediol derivatives: Compounds with similar propane backbones but different functional groups.
Uniqueness
Propane-1,3-diylbis(phenylarsinic acid) is unique due to the presence of arsenic atoms, which impart distinct chemical properties and reactivity compared to similar compounds with phosphorus or other elements. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
93766-12-2 |
|---|---|
Molecular Formula |
C15H18As2O4 |
Molecular Weight |
412.14 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)arsoryl]propyl-phenylarsinic acid |
InChI |
InChI=1S/C15H18As2O4/c18-16(19,14-8-3-1-4-9-14)12-7-13-17(20,21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)(H,20,21) |
InChI Key |
DNCPCUROZJJMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)(CCC[As](=O)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


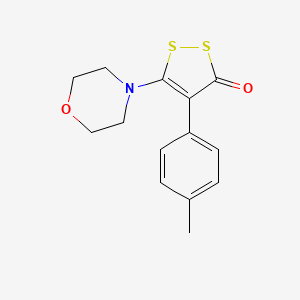

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
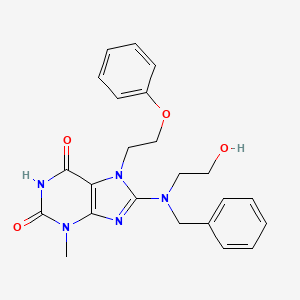
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
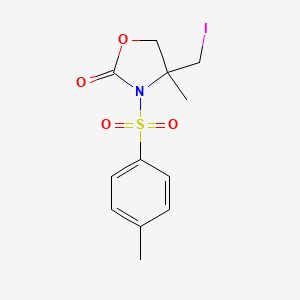
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)

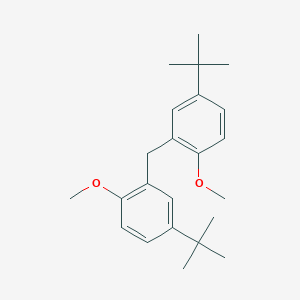

![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
